molecular formula C25H34O4 B13419212 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester

Cat. No.: B13419212
M. Wt: 398.5 g/mol
InChI Key: WNGNZJBTTHXKRB-UHFFFAOYSA-N
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Description

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and synthetic lubricants. The compound’s structure features two tert-butyl groups and two hydroxyphenyl groups, which contribute to its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester typically involves the esterification of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as methanol or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is primarily due to its ability to donate hydrogen atoms from its hydroxy groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups enhance the stability of the compound, making it more effective as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid methyl ester
  • Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]

Uniqueness

Compared to similar compounds, 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester offers a unique combination of stability and antioxidant activity. Its structure allows for effective stabilization of polymers and other materials, making it a valuable additive in various industrial applications .

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate

InChI

InChI=1S/C25H34O4/c1-23(2,3)18-13-16(9-11-20(18)26)25(7,15-22(28)29-8)17-10-12-21(27)19(14-17)24(4,5)6/h9-14,26-27H,15H2,1-8H3

InChI Key

WNGNZJBTTHXKRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OC)C2=CC(=C(C=C2)O)C(C)(C)C)O

Origin of Product

United States

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